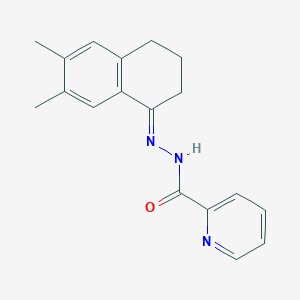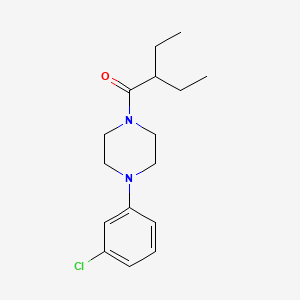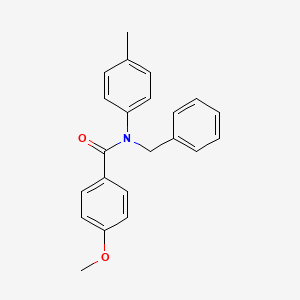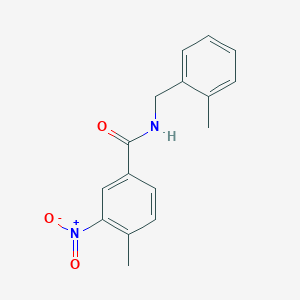
1-(5-methyl-2-furoyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-2-furoyl)-1H-benzimidazole, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its biological and pharmacological properties. MBZ is a heterocyclic compound with a molecular formula of C14H10N2O2 and a molecular weight of 246.24 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-(5-methyl-2-furoyl)-1H-benzimidazole is not fully understood, but it is believed to exert its effects through the inhibition of microtubule polymerization. This leads to disruption of cellular processes and ultimately cell death. Additionally, 1-(5-methyl-2-furoyl)-1H-benzimidazole has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-methyl-2-furoyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-methyl-2-furoyl)-1H-benzimidazole can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-viral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-methyl-2-furoyl)-1H-benzimidazole is its low toxicity, making it a promising candidate for further development as a therapeutic agent. However, its poor solubility in aqueous solutions can limit its use in some experiments. Additionally, the exact mechanism of action of 1-(5-methyl-2-furoyl)-1H-benzimidazole is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-methyl-2-furoyl)-1H-benzimidazole. One area of interest is the development of 1-(5-methyl-2-furoyl)-1H-benzimidazole-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(5-methyl-2-furoyl)-1H-benzimidazole and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for 1-(5-methyl-2-furoyl)-1H-benzimidazole could facilitate its use in a wider range of experiments.
Synthesemethoden
The synthesis of 1-(5-methyl-2-furoyl)-1H-benzimidazole can be achieved through various methods, including the reaction of o-phenylenediamine with 5-methyl-2-furoyl chloride in the presence of a base, or by refluxing 5-methyl-2-furoic acid with o-phenylenediamine in the presence of a dehydrating agent. The yield of 1-(5-methyl-2-furoyl)-1H-benzimidazole obtained through these methods is generally high, and the compound can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-2-furoyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of science and medicine. In the field of pharmacology, 1-(5-methyl-2-furoyl)-1H-benzimidazole has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as an anti-parasitic agent, particularly in the treatment of helminth infections.
Eigenschaften
IUPAC Name |
benzimidazol-1-yl-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-6-7-12(17-9)13(16)15-8-14-10-4-2-3-5-11(10)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZKZXPXNGAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)

![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)


![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
